molecular formula C14H17BrFNO3 B13697232 4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13697232
M. Wt: 346.19 g/mol
InChI Key: KQBIVPLFNVGSJA-UHFFFAOYSA-N
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Description

4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic organic compound with the molecular formula C14H17BrFNO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydrobenzo[f][1,4]oxazepine core. It is used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Oxazepine Core: The oxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.

    Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated molecules.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The Boc protecting group can be removed to expose the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with a chlorine atom instead of a fluorine atom.

    7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the Boc protecting group.

    4-Boc-7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the fluorine atom.

Uniqueness

4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the combination of bromine, fluorine, and Boc protecting group on the oxazepine core. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H17BrFNO3

Molecular Weight

346.19 g/mol

IUPAC Name

tert-butyl 7-bromo-9-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H17BrFNO3/c1-14(2,3)20-13(18)17-4-5-19-12-9(8-17)6-10(15)7-11(12)16/h6-7H,4-5,8H2,1-3H3

InChI Key

KQBIVPLFNVGSJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2F)Br

Origin of Product

United States

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